![molecular formula C15H13F3 B14138664 1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring the presence of a suitable radical initiator and a source of trifluoromethyl radicals.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure the stability of the intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while reduction can produce trifluoromethylated cyclohexanes.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism by which 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other outcomes.
Comparaison Avec Des Composés Similaires
- 1-(2-Phenylethyl)-4-(trifluoromethyl)benzene
- 1-(2-Phenylethyl)-2-(trifluoromethyl)benzene
- 1-(2-Phenylethyl)-3-(difluoromethyl)benzene
Comparison: Compared to its analogs, 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and physical properties, making it distinct in terms of its applications and behavior in various reactions .
Propriétés
Formule moléculaire |
C15H13F3 |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3/c16-15(17,18)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Clé InChI |
UCALCLZWSFVKFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


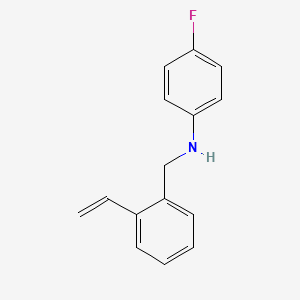
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
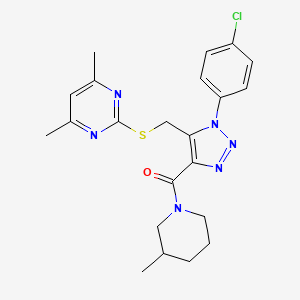
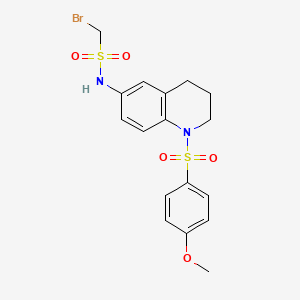


![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
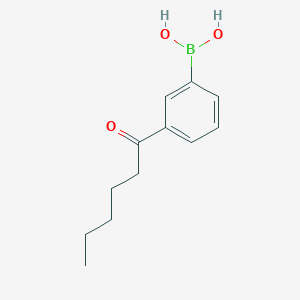
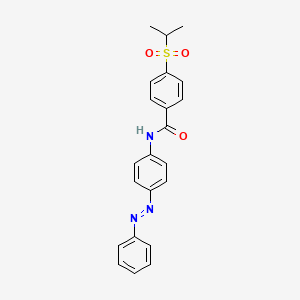
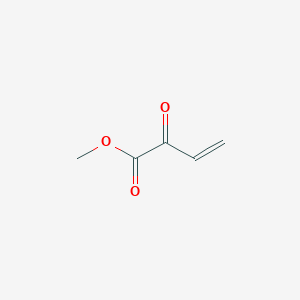
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
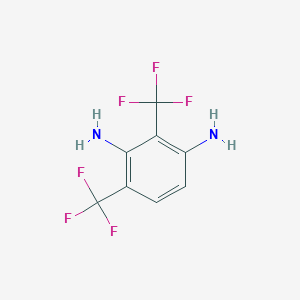
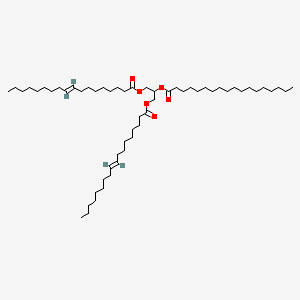
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
